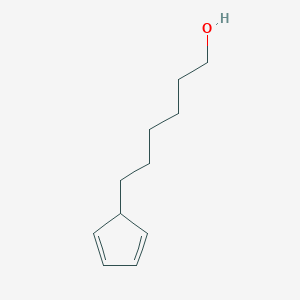
6-(Cyclopenta-2,4-dien-1-YL)hexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol is an organic compound with a unique structure that combines a cyclopentadiene ring with a hexanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol typically involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile under controlled conditions. The reaction is often carried out in the presence of a catalyst and at elevated temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or chromatography to isolate the pure product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The cyclopentadiene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like halogens (Cl₂, Br₂) or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopenta-2,4-dien-1-ylhexanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclopentadiene derivatives.
Scientific Research Applications
6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the cyclopentadiene ring can participate in π-π interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-2,4-dien-1-ol: Shares the cyclopentadiene ring but lacks the hexanol chain.
2,4-Hexadien-1-ol: Contains a hexanol chain with double bonds but lacks the cyclopentadiene ring.
Uniqueness
6-(Cyclopenta-2,4-dien-1-yl)hexan-1-ol is unique due to its combination of a cyclopentadiene ring and a hexanol chain, which imparts distinct chemical properties and reactivity compared to its similar compounds.
Properties
CAS No. |
288246-14-0 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
6-cyclopenta-2,4-dien-1-ylhexan-1-ol |
InChI |
InChI=1S/C11H18O/c12-10-6-2-1-3-7-11-8-4-5-9-11/h4-5,8-9,11-12H,1-3,6-7,10H2 |
InChI Key |
JQKIRQLJDYCFBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=C1)CCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


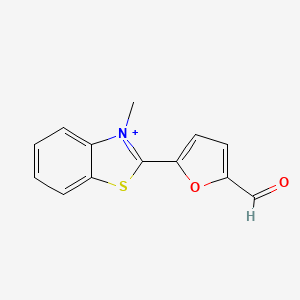
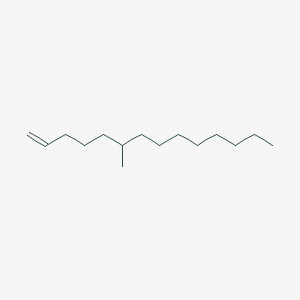
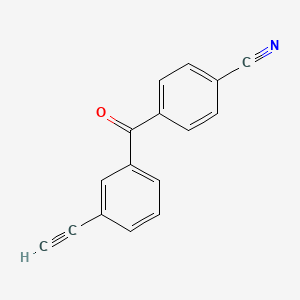
![N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide](/img/structure/B14239378.png)
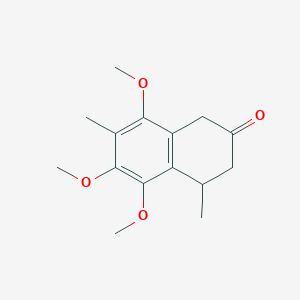

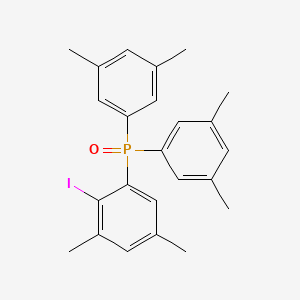
![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B14239388.png)
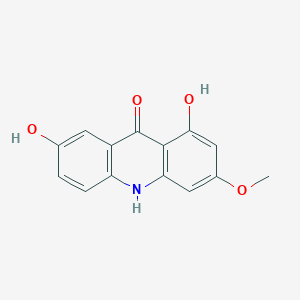
![2-[6-(4,6-Diphenylpyridin-2-yl)pyridin-2-yl]-4,6-diphenylpyridine](/img/structure/B14239407.png)
![Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride](/img/structure/B14239418.png)
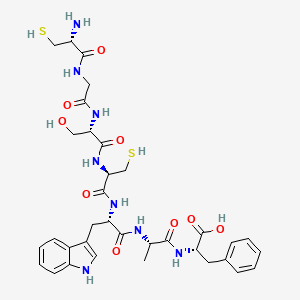
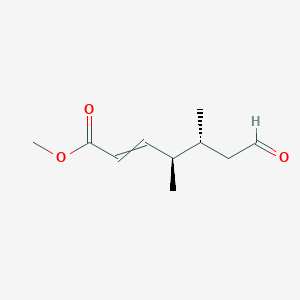
![2,2',2''-Boranetriyltris[5-([1,1'-biphenyl]-4-yl)-3-methylpyridine]](/img/structure/B14239439.png)
